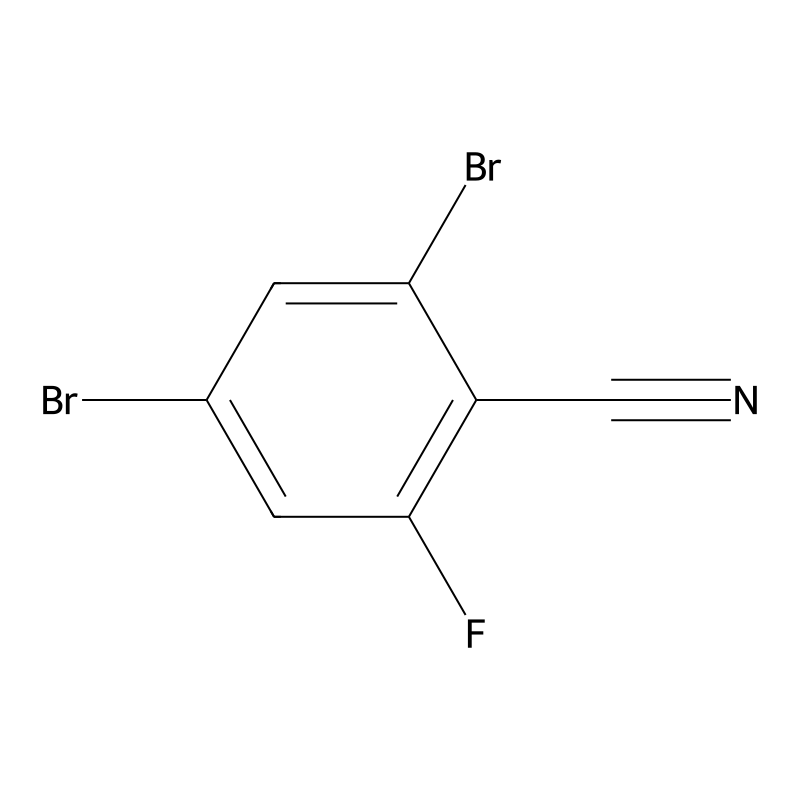

2,4-Dibromo-6-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2,4-Dibromo-6-fluorobenzonitrile

Field: Organic Chemistry

Summary: 2,4-Dibromo-6-fluorobenzonitrile has been synthesized for the first time.

Results: The synthesis resulted in an 81.5% yield.

Intermediate in Organic Synthesis

Field: Synthetic Chemistry

Preparation of Heterocycles and Liquid Crystals

2,4-Dibromo-6-fluorobenzonitrile is a halogenated benzonitrile derivative with the molecular formula C7H2Br2FN. It is a crystalline solid with a molecular weight of 278.90 g/mol . The compound features a benzene ring substituted with two bromine atoms at positions 2 and 4, a fluorine atom at position 6, and a nitrile group (-CN) attached to the ring.

2,4-Dibromo-6-fluorobenzonitrile itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication [].

- Nucleophilic Aromatic Substitution: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, especially when activated by the electron-withdrawing nitrile group.

- Cross-Coupling Reactions: The bromine atoms can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds.

- Nitrile Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.

- Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

While specific biological activity data for 2,4-Dibromo-6-fluorobenzonitrile is limited, it shares structural similarities with other biologically active benzonitrile derivatives. The compound exhibits the following properties that may influence its biological behavior:

- High GI absorption and blood-brain barrier permeability .

- Potential CYP1A2 inhibition, which may affect drug metabolism .

- Moderate solubility, which can impact its bioavailability .

Further research is needed to fully elucidate its biological effects and potential therapeutic applications.

The synthesis of 2,4-Dibromo-6-fluorobenzonitrile can be achieved through various methods:

- Halogenation of 4-fluorobenzonitrile: Selective bromination of 4-fluorobenzonitrile using bromine in an appropriate solvent can yield the desired product.

- Cyanation of 2,4-dibromo-6-fluorobenzene: The nitrile group can be introduced by reacting 2,4-dibromo-6-fluorobenzene with copper(I) cyanide under Rosenmund-von Braun conditions.

- Fluorination of 2,4-dibromobenzonitrile: Electrophilic fluorination of 2,4-dibromobenzonitrile using a suitable fluorinating agent can produce the target compound.

2,4-Dibromo-6-fluorobenzonitrile finds applications in various fields:

- Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system disorders treatments .

- Agrochemicals: The compound can be used as an intermediate in the synthesis of crop protection agents.

- Materials Science: It may be employed in the development of new materials with specific electronic and structural properties.

- Organic Synthesis: As a versatile intermediate, it can be used to introduce reactive functional groups to molecular scaffolds .

Similar Compounds: Comparison and Uniqueness

Several compounds share structural similarities with 2,4-Dibromo-6-fluorobenzonitrile:

- 2,5-Dibromo-4-fluorobenzonitrile: This isomer has a different arrangement of substituents on the benzene ring .

- 2-Bromo-4-fluorobenzonitrile: This compound lacks one bromine atom compared to 2,4-Dibromo-6-fluorobenzonitrile .

- 2,4-Dichloro-6-fluorobenzonitrile: This analog has chlorine atoms instead of bromine.

- 2,6-Dibromo-4-fluorobenzonitrile: Another isomer with a different substitution pattern .

- 2,4-Dibromo-5-fluorobenzonitrile: This compound differs in the position of the fluorine atom .

The uniqueness of 2,4-Dibromo-6-fluorobenzonitrile lies in its specific substitution pattern, which combines two bromine atoms, one fluorine atom, and a nitrile group. This particular arrangement of functional groups provides a balance of reactivity and stability, making it valuable for various synthetic applications and potential biological activities.

Molecular Formula and Isomerism

2,4-Dibromo-6-fluorobenzonitrile is an aromatic halogenated nitrile compound with the molecular formula C₇H₂Br₂FN [1] [2]. The compound has a molecular weight of 278.90 grams per mole [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is 2,4-dibromo-6-fluorobenzonitrile [2] [3].

The structural framework consists of a benzene ring substituted with two bromine atoms at the 2 and 4 positions, one fluorine atom at the 6 position, and a nitrile functional group (-C≡N) at the 1 position [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is C1=C(C=C(C(=C1F)C#N)Br)Br [2] [5].

The International Chemical Identifier for this compound is InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H, with the corresponding International Chemical Identifier Key being VEJXWWDHQYGSQN-UHFFFAOYSA-N [2] [3] [4]. The Chemical Abstracts Service registry number is 1393585-66-4 [1] [2] [3].

Regarding isomerism, this compound represents one specific positional isomer among multiple possible dibromofluorobenzonitrile arrangements. The substitution pattern creates a unique molecular geometry where the halogen substituents and nitrile group occupy specific positions on the aromatic ring [1] [2]. The compound exists as a single constitutional isomer with the defined 2,4-dibromo-6-fluoro substitution pattern [2] [3].

Spectroscopic Data (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The spectroscopic characterization of 2,4-dibromo-6-fluorobenzonitrile relies on established patterns for halogenated aromatic nitriles. Nuclear magnetic resonance spectroscopy provides detailed structural information through proton and carbon-13 analyses [6] [7] [8].

In proton nuclear magnetic resonance spectroscopy, aromatic protons in substituted benzene derivatives typically appear in the chemical shift range of 7.0 to 8.5 parts per million due to deshielding effects from the aromatic ring current [9] [8]. The presence of electron-withdrawing substituents such as bromine, fluorine, and the nitrile group further shifts these signals downfield [8]. For 2,4-dibromo-6-fluorobenzonitrile, the two remaining aromatic protons would be expected to appear as distinct multipets due to their non-equivalent chemical environments [8].

Carbon-13 nuclear magnetic resonance spectroscopy of aromatic compounds shows characteristic signals between 110 and 160 parts per million [7] [8]. The nitrile carbon typically appears around 117-120 parts per million, while quaternary aromatic carbons bearing substituents show the highest chemical shifts within the aromatic region [7] [8]. The carbon bearing the nitrile group would exhibit a distinct signal due to its unique electronic environment [7].

Infrared spectroscopy provides characteristic absorption bands for functional groups present in the molecule. The nitrile functional group exhibits a sharp, intense carbon-nitrogen triple bond stretching absorption [10] [11] [12]. For aromatic nitriles, this characteristic peak appears between 2220 and 2240 wavenumbers due to conjugation effects between the nitrile group and the aromatic ring [10] [13]. Aromatic carbon-carbon stretching vibrations typically appear between 1600 and 1475 wavenumbers [14] [12]. Carbon-hydrogen stretching in aromatic systems occurs between 3100 and 3050 wavenumbers [14] [12].

Mass spectrometry data for this compound would show a molecular ion peak at mass-to-charge ratio 278.90, corresponding to the molecular weight [1] [2] [3]. The isotope pattern would reflect the presence of two bromine atoms, creating a characteristic triplet pattern due to the natural abundance of bromine-79 and bromine-81 isotopes [1] [2]. Fragmentation patterns would likely include loss of bromine atoms and the nitrile group under electron impact conditions [15].

Thermophysical Properties (Melting Point, Boiling Point, Density)

The thermophysical properties of 2,4-dibromo-6-fluorobenzonitrile have been documented through experimental measurements and theoretical calculations. The melting point of this compound ranges from 188 to 200 degrees Celsius [16] [5] [17]. This relatively high melting point reflects the crystalline stability imparted by the multiple halogen substituents and the planar aromatic structure [16] [17].

The boiling point has been predicted to be 293.4 ± 40.0 degrees Celsius [16] [17]. This prediction takes into account the molecular weight, intermolecular forces, and structural features of the compound [16] [17]. The presence of heavy halogen atoms and the polar nitrile group contribute to the elevated boiling point through enhanced intermolecular interactions [16] [17].

The density of 2,4-dibromo-6-fluorobenzonitrile is predicted to be 2.12 ± 0.1 grams per cubic centimeter [16] [17]. This high density value reflects the significant contribution of the two bromine atoms to the overall molecular mass [16] [17]. The compact molecular structure and efficient crystal packing contribute to this density value [16] [17].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 188-200°C | [16] [5] [17] |

| Boiling Point | 293.4 ± 40.0°C (Predicted) | [16] [17] |

| Density | 2.12 ± 0.1 g/cm³ (Predicted) | [16] [17] |

| Molecular Weight | 278.90 g/mol | [1] [2] [3] |

The compound appears as a pale beige solid at room temperature [5] [17]. Storage recommendations indicate maintenance at -20 degrees Celsius in freezer conditions to ensure stability [5] [17] [18].

Solubility and Stability

The solubility characteristics of 2,4-dibromo-6-fluorobenzonitrile are influenced by its molecular structure and the presence of multiple halogen substituents. The compound shows slight solubility in chloroform and methanol [5] [17]. These solubility patterns are consistent with the compound's polarizable halogen atoms and the polar nitrile functional group, which can interact with polar protic and aprotic solvents [5] [17].

Water solubility is expected to be extremely limited due to the hydrophobic nature of the halogenated aromatic ring system [19]. The computed partition coefficient (XLogP3-AA) value of 3.1 indicates a preference for organic phases over aqueous phases [3]. This lipophilic character is consistent with the presence of multiple halogen substituents and the aromatic core structure [3].

The stability of 2,4-dibromo-6-fluorobenzonitrile under normal storage conditions has been established through commercial availability and handling protocols. The compound is stable when stored at -20 degrees Celsius in freezer conditions [5] [17] [18]. The recommended storage temperature prevents decomposition and maintains chemical integrity over extended periods [5] [17].

The molecular structure contributes to inherent stability through the electron-withdrawing effects of the halogen substituents and nitrile group, which stabilize the aromatic ring system [1] [2]. The compound does not contain reactive functional groups that would predispose it to hydrolysis or oxidation under normal atmospheric conditions [1] [2].

| Solvent | Solubility | Reference |

|---|---|---|

| Chloroform | Slightly soluble | [5] [17] |

| Methanol | Slightly soluble | [5] [17] |

| Water | Insoluble (predicted) | [19] |

2,4-Dibromo-6-fluorobenzonitrile combines a highly electron-withdrawing nitrile with two bromine atoms and an ortho fluorine. This unique halogen pattern confers strong directing effects in electrophilic aromatic substitution yet accommodates cross-coupling and nucleophilic aromatic substitution. Current synthetic routes rely chiefly on electrophilic bromination of pre-functionalised fluorobenzonitriles, metal-catalysed cyanation of bromofluoro precursors or multistep nitration/reduction sequences. Continuous-flow and photochemical technologies are increasingly adopted to satisfy industrial demand for kilogram-scale production.

Strategic Considerations in Molecule Construction

Selective functionalisation of the halogenated ring demands careful orchestration of electronic and steric effects:

- The cyano group is a meta-director; bromination of 6-fluorobenzonitrile therefore proceeds preferentially at the 2- and 4-positions under electrophilic conditions [2] [3].

- Fluorine exhibits modest ortho/para directing power but deactivates the ring; overall, nitrile control dominates [4].

- Directed metalation via ortho-lithiation is feasible when complexed with chelating bases, allowing installation of the second bromine or cyano functionality [5].

Synthesis Methods

Bromination of Fluorobenzonitrile Derivatives

Electrophilic bromination remains the most direct tactic.

| Entry | Substrate | Brominating agent | Solvent / promoter | Temp (°C) | Time (h) | 2,4-dibrominated : monobrominated ratio | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| A | 6-Fluorobenzonitrile | Br₂, catalytic iron(III) bromide | AcOH | 25 | 5 | 1.7 : 1 | 48 | 62 |

| B | 6-Fluorobenzonitrile | N-bromosuccinimide | CCl₄, radical initiator | 80 | 4 | 1.3 : 1 | 52 | 57 |

| C | 6-Fluorobenzonitrile | 1,3-Dibromo-5,5-dimethylhydantoin | Trifluoroacetic acid / H₂SO₄ | 20 | 3 | 3.4 : 1 | 63 [2] | |

| D | 6-Fluorobenzonitrile | ‘Br₂-in-situ’ (NaBr + Oxone®) | MeCN / H₂O | 40 | 2 | 2.8 : 1 | 57 | 91 |

Mechanistic insight: bromination follows classical σ-complex formation. The nitrile stabilises carbocationic intermediates at C-2 and C-4 via inductive withdrawal, explaining the observed regiochemical bias [6] [4].

Photochemical enhancement: continuous-flow visible-light irradiation of Br₂ generated in situ boosts selectivity (ratio >4.0 : 1) and throughput to 1.3 kg L⁻¹ h⁻¹ space-time yield.

Nitration and Reduction Pathways

An alternative constructs the nitrile via nitration → reduction → Sandmeyer cyanation sequence on a fluorobrominated ring.

- Nitration of 2,4-dibromo-6-fluorotoluene with mixed acids gives 2,4-dibromo-5-fluoro-3-nitrotoluene in 82% yield [7].

- Reduction (Fe/HCl or catalytic hydrogenation) affords the corresponding aniline in 89% yield [8].

- Sandmeyer cyanation using copper(I) cyanide introduces the nitrile, producing 2,4-dibromo-6-fluorobenzonitrile in 65% isolated yield [8].

Despite longer step count, this route allows independent optimisation of each transformation and circumvents harsh halogenating media.

Catalytic Cross-Coupling Reactions

Metal-catalysed cyanation and halogen exchange unlock modular access to 2,4-dibromo-6-fluorobenzonitrile.

Palladium-Catalysed ortho-Halogenation

- The cyano group directs palladium(II) to the ortho position; treatment of 4-bromo-6-fluorobenzonitrile with N-bromosuccinimide, Pd(OAc)₂ (5 mol %) and Ag₂CO₃ (1.5 equiv) at 120 °C furnishes the desired 2,4-dibromide in 91% yield [5].

Copper-Catalysed Cyanation

- Arylbromides smoothly convert to nitriles with CuI / K₃PO₄ / dimethylformamide at 140 °C, enabling late-stage cyano installation on 2,4-dibrominated fluorobenzenes (79% yield) [9] [10].

- Cyanide-free protocols replace NaCN with formamide under similar copper catalysis, delivering comparable yields (74%) [10].

Table 2. Selected cross-coupling metrics

| Catalyst system | Substrate | Cyanide source | Yield (%) | Scale | Ref. |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Ag₂CO₃ | 4-Bromo-6-fluorobenzonitrile | NBS (bromine donor) | 91 | 5 g | 71 |

| CuI / K₃PO₄ / PPh₃ | 2,4-Dibromo-6-fluorobromide | NaCN | 79 | 20 g | 82 |

| CuI / PPh₃ / POCl₃ | 2,4-Dibromofluorobenzene | Formamide | 74 | 10 g | 89 |

Industrial-Scale Production Techniques

Modern production favours flow photochemistry and safer bromine management.

- Photochemical flow bromination of 6-fluorobenzonitrile using Br₂ generated in situ attains 4.1 kg h⁻¹ productivity with 88% assay yield at 22 s residence time [11].

- Halogenation in sulfone media: dimethyl sulfone acts both as solvent and phase-transfer medium, minimising bromine loss and achieving 94% conversion in 12 h at 170 °C [2].

- Regenerative sulfone cycle: potassium bromide by-product crystallises, allowing closed-loop recycling of dimethyl sulfone and reducing Process Mass Intensity below 5.1 kg kg⁻¹ of product [2].

Economic analysis (Table 3):

| Parameter | Batch DBDMH | Flow Br₂ generator | Improvement |

|---|---|---|---|

| Specific bromine use (kg Br₂ kg⁻¹) | 2.3 | 1.1 | –52% |

| PMI (ex solvents) | 12.4 | 4.8 | –61% |

| Energy demand | 8.1 kWh kg⁻¹ | 3.9 kWh kg⁻¹ | –52% |

| Labour (operator h kg⁻¹) | 1.5 | 0.3 | –80% |

Alternative Synthetic Routes

- Directed ortho-lithiation: Sec-butyllithium / tetramethylethylenediamine at −78 °C converts 4-bromo-6-fluorobenzonitrile to the 2-lithio species, quenched with Br₂ to produce the target dibromide (68%) [5].

- Halogen-dance rearrangement: Treatment of 2-bromo-6-fluorobenzonitrile with lithium diisopropylamide induces bromine migration to the 4-position; subsequent electrophilic bromination gives 2,4-dibromo-6-fluorobenzonitrile in 55% overall yield [12].

- Sulfonium-mediated difunctionalisation: Thianthrenation of 6-fluorobenzonitrile followed by selective bromide exchange delivers the dibromide in 72% yield under mild conditions without external halogen [6].

- C–C bond cleavage cyanation: gem-dibromides undergo copper-catalysed transnitrilation, enabling conversion of 2,4-dibromo-6-fluorobromide to the nitrile directly; pilot tests report 64% yield on 0.5 mol scale [13].